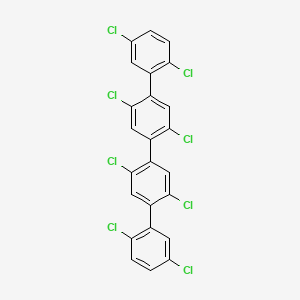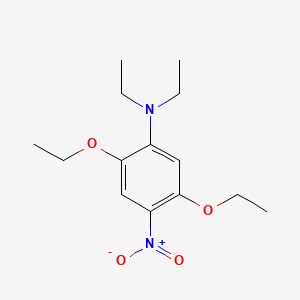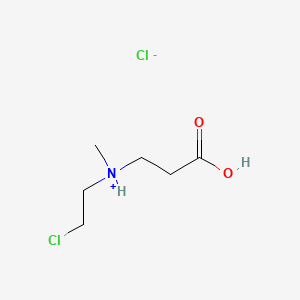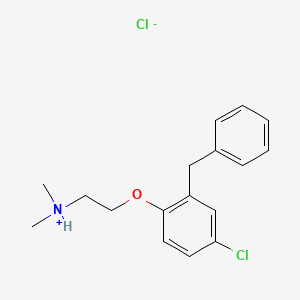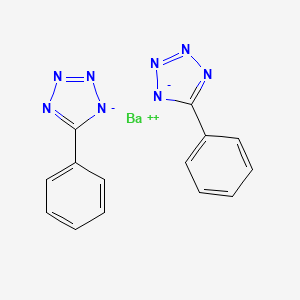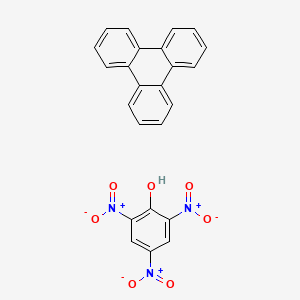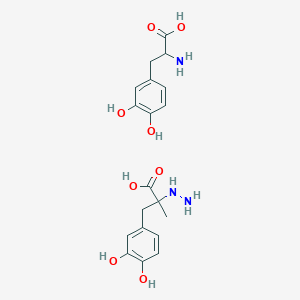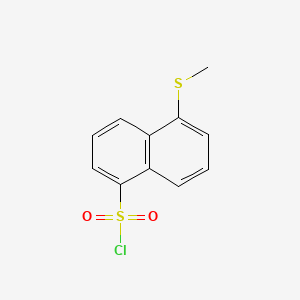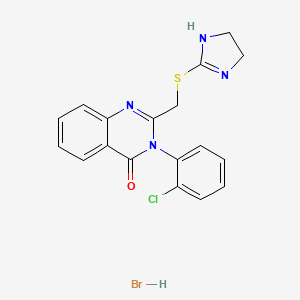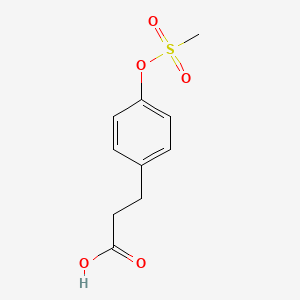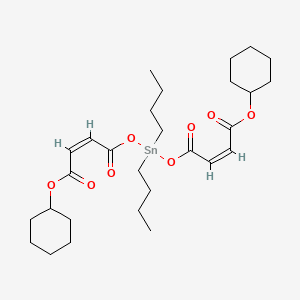
Einecs 226-989-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
1,2,3,4,5,6-hexachlorocyclohexane can be synthesized through the chlorination of benzene. The reaction involves the addition of chlorine to benzene in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-2 atm. Industrial production methods often involve the use of continuous flow reactors to ensure efficient and consistent production of the compound.
Chemical Reactions Analysis
1,2,3,4,5,6-hexachlorocyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hexachlorocyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 1,2,3,4,5,6-hexachlorocyclohexane can lead to the formation of lower chlorinated cyclohexanes using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines. Common reagents for these reactions include sodium hydroxide and ammonia.
Scientific Research Applications
1,2,3,4,5,6-hexachlorocyclohexane has been used in various scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other organochlorine compounds and as a reagent in organic synthesis.
Biology: Studies have been conducted to understand its effects on biological systems, including its potential as an insecticide.
Medicine: Research has explored its potential use in the development of pharmaceuticals, particularly in the treatment of parasitic infections.
Industry: It is used in the production of certain plastics, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-hexachlorocyclohexane involves its interaction with biological membranes and enzymes. It can disrupt the function of cell membranes by integrating into the lipid bilayer, leading to increased membrane permeability. Additionally, it can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
1,2,3,4,5,6-hexachlorocyclohexane can be compared to other similar compounds such as:
1,2,3,4-tetrachlorocyclohexane: This compound has fewer chlorine atoms and different chemical properties, making it less effective as an insecticide.
1,2,3,4,5-pentachlorocyclohexane: With one less chlorine atom, this compound also exhibits different reactivity and uses.
Hexachlorobenzene: Although structurally similar, hexachlorobenzene has a different arrangement of chlorine atoms and is used primarily as a fungicide.
1,2,3,4,5,6-hexachlorocyclohexane is unique due to its high chlorine content and specific chemical properties, which make it suitable for a variety of applications in research and industry.
Properties
CAS No. |
5587-52-0 |
|---|---|
Molecular Formula |
C28H44O8Sn |
Molecular Weight |
627.4 g/mol |
IUPAC Name |
1-O-cyclohexyl 4-O-[dibutyl-[(Z)-4-cyclohexyloxy-4-oxobut-2-enoyl]oxystannyl] (Z)-but-2-enedioate |
InChI |
InChI=1S/2C10H14O4.2C4H9.Sn/c2*11-9(12)6-7-10(13)14-8-4-2-1-3-5-8;2*1-3-4-2;/h2*6-8H,1-5H2,(H,11,12);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*7-6-;;; |
InChI Key |
WBYOSZYSBZQGDJ-KUAKSMGGSA-L |
Isomeric SMILES |
CCCC[Sn](OC(=O)/C=C\C(=O)OC1CCCCC1)(OC(=O)/C=C\C(=O)OC2CCCCC2)CCCC |
Canonical SMILES |
CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OC1CCCCC1)OC(=O)C=CC(=O)OC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


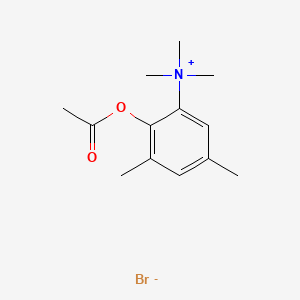
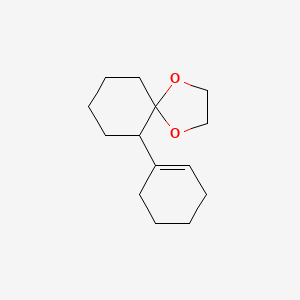
![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate](/img/structure/B13767463.png)
